6-Bromo-3,4-dihydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinazolinone derivative has shown promise in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the bromination of quinazolinone derivatives. The structural formula can be represented as follows:
This compound features a bromine atom at the 6-position of the quinazolinone ring, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent antiproliferative effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.9 ± 1.7 | Induces apoptosis and cell cycle arrest in the S-phase |
SW-480 (Colorectal) | 2.3 ± 0.91 | Modulates apoptosis regulators (Bax and Bcl-2) |
MCF-7 (Breast Cancer) | 5.65 ± 2.33 | Inhibits EGFR signaling pathways |
The compound's mechanism involves the activation of intrinsic and extrinsic apoptosis pathways, leading to cell death in cancerous cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against bacterial strains, with notable activity attributed to the presence of the bromine substituent:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 50 µg/mL |
Escherichia coli | < 30 µg/mL |
These findings suggest that modifications to the quinazolinone structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory potential as well. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro:
Cytokine | Inhibition (%) |
---|---|
TNF-α | 70% |
IL-6 | 65% |
These results indicate that this compound may serve as a therapeutic agent in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various quinazolinone derivatives, including this compound. The study highlighted its ability to induce apoptosis in cancer cells through caspase activation .
- Antimicrobial Evaluation : Another study explored the antimicrobial properties of synthesized derivatives against multiple bacterial strains. The results indicated that introducing halogen substituents significantly enhanced antibacterial activity .
- Anti-inflammatory Mechanism : Research examining the anti-inflammatory effects revealed that the compound downregulates key inflammatory mediators, suggesting potential use in treating chronic inflammatory conditions .
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMQSNAFKKEZAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735570 |
Source
|
Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246765-38-7 |
Source
|
Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.